molecular formula C10H17N B12074237 1-Methyl-4-prop-1-en-2-yl-7-azabicyclo[4.1.0]heptane

1-Methyl-4-prop-1-en-2-yl-7-azabicyclo[4.1.0]heptane

Cat. No.: B12074237
M. Wt: 151.25 g/mol
InChI Key: VZDOAGOKIUOLFX-UHFFFAOYSA-N
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Description

(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane is a bicyclic compound that features a unique azabicyclo structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a nitrogen atom within a seven-membered ring, which can influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[410]heptane can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions typically involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Ammonia, primary amines.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in studying enzyme mechanisms and receptor interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with active sites, influencing the compound’s binding affinity and specificity. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane is unique due to its specific azabicyclo structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

1-methyl-4-prop-1-en-2-yl-7-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C10H17N/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9,11H,1,4-6H2,2-3H3

InChI Key

VZDOAGOKIUOLFX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CCC2(C(C1)N2)C

Origin of Product

United States

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